Methyl (1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylate
Description
Methyl (1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinecarboxylate is a chiral tetrahydroisoquinoline derivative with the molecular formula C₁₇H₁₇NO₂ and a molecular weight of 267.33 g/mol . This compound is characterized by a stereogenic center at the C1 position (S-configuration) and serves as a critical intermediate in the synthesis of solifenacin succinate, a potent antimuscarinic agent used to treat overactive bladder syndrome . Its structure consists of a fused bicyclic isoquinoline core, a phenyl substituent at position 1, and a methyl ester group at position 2. The compound is synthesized via condensation of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with methyl chloroformate, followed by resolution of diastereomers using chiral auxiliaries or selective crystallization .
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
methyl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C17H17NO2/c1-20-17(19)18-12-11-13-7-5-6-10-15(13)16(18)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m0/s1 |
InChI Key |
DSYZPHZZKBSSHQ-INIZCTEOSA-N |
Isomeric SMILES |
COC(=O)N1CCC2=CC=CC=C2[C@@H]1C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Summary:
This method involves reacting (1S)-1-phenyl-3,4-dihydro-2(1H)-isoquinoline with carbon dioxide and an alkylating agent such as methyl iodide in the presence of a base within an organic solvent. The reaction is conducted under mild pressure (0.2 MPa) of carbon dioxide for approximately 2 hours.
| Step | Details |
|---|---|
| Starting Material | (1S)-1-phenyl-3,4-dihydro-2(1H)-isoquinoline |
| Carbon Dioxide Pressure | 0.2 MPa |
| Alkylating Agent | Methyl iodide (e.g., 2.8 g, 20 mmol) |
| Base | Not explicitly specified, but typically a strong base |
| Solvent | Organic solvent (not specified) |
| Reaction Time | 2 hours |
| Temperature | Ambient or controlled (not explicitly stated) |
- Avoids use of highly toxic reagents such as triphosgene and chloroformates.
- Environmentally safer and operationally simpler.
- High yield and purity of methyl (1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinecarboxylate.
- Reduced formation of impurities like bis((S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone.
- The process is an improvement over traditional methods that use phosgene derivatives, which pose significant environmental and safety hazards.
- The method is cost-effective and suitable for industrial scale-up.
Summary:
This method describes the preparation of (1S)-1-phenyl-3,4-dihydro-2(1H)-isoquinoline formate, which is closely related to the methyl ester derivative. The process involves a reaction between the isoquinoline derivative and formic acid esters under controlled conditions.
Key Components and Conditions:
| Parameter | Description |
|---|---|
| Starting Material | (1S)-1-phenyl-3,4-dihydro-2(1H)-isoquinoline |
| Reagent | Formic acid ester (e.g., methyl formate) |
| Solvent | Polar organic solvents such as tetrahydrofuran or acetonitrile |
| Base | Carbonates such as potassium carbonate or cesium carbonate |
| Temperature | Moderate heating (not explicitly specified) |
| Reaction Time | Variable, optimized for yield and purity |
- Utilizes less hazardous reagents compared to phosgene-based methods.
- Employs common organic solvents and bases, facilitating easier handling.
- The method allows for good control over reaction parameters to minimize impurities.
- The process also emphasizes environmental safety and operational simplicity.
- The use of carbon dioxide and alkylating agents in some variations aligns with the US patent method for methyl ester formation.
| Feature | US Patent Method (US9399624B2) | Chinese Patent Method (CN103787969A) |
|---|---|---|
| Starting Material | (1S)-1-phenyl-3,4-dihydro-2(1H)-isoquinoline | Same |
| Key Reagents | Carbon dioxide, methyl iodide | Formic acid esters, carbonates |
| Solvents | Organic solvents (unspecified) | Polar solvents like tetrahydrofuran, acetonitrile |
| Base Used | Strong base (not specified) | Potassium carbonate, cesium carbonate |
| Reaction Conditions | 0.2 MPa CO2 pressure, 2 hours | Moderate heating, variable time |
| Environmental Impact | Low, avoids phosgene and chloroformates | Low, uses less toxic reagents |
| Yield and Purity | High yield, high purity | Good yield, controlled impurities |
| Industrial Suitability | Yes, cost-effective and safe | Yes, scalable with common reagents |
| Impurity Control | Effective suppression of bis((S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone | Good control through reaction optimization |
- The US patent method highlights the environmental and safety benefits of using carbon dioxide as a reagent, which also serves as a carbonyl source, reducing toxic by-products compared to traditional phosgene-based methods.
- The reaction mechanism involves the formation of a carbamate intermediate followed by alkylation to yield the methyl ester, which is a crucial intermediate for Solifenacin synthesis.
- The Chinese patent method complements this by focusing on formate ester derivatives, offering alternative routes with similar safety and environmental profiles.
- Both methods emphasize the importance of controlling reaction parameters such as base strength, solvent choice, and reaction time to minimize impurities and optimize yield.
- Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify product purity and structure during development.
The preparation of this compound has evolved from hazardous phosgene-based methods to safer, more environmentally friendly processes involving carbon dioxide and alkylating agents or formic acid esters. The two major patented methods provide robust, scalable, and high-yield routes suitable for industrial application, with careful control of reaction conditions to ensure product purity and minimize impurities.
Chemical Reactions Analysis
Esterification and Transesterification Reactions
The methyl ester group undergoes transesterification with alcohols such as (R)-quinuclidinol to form solifenacin. This reaction typically employs bases like triethylamine or sodium hydride in solvents such as toluene or dichloromethane . For example:
-
Conditions :
| Reaction Parameter | Value |
|---|---|
| Yield | 61–78.5% |
| Purity (HPLC) | 99.22% |
| Key Impurity | Diastereomeric byproducts |
Carbonyl Activation for Nucleophilic Substitution
The carboxylate moiety is activated using reagents like bis(pentafluorophenyl)carbonate to facilitate coupling with (R)-quinuclidinol . This method avoids toxic phosgene derivatives and enhances safety:
-
Mechanism :
| Reaction Parameter | Value |
|---|---|
| Solvent | Dichloromethane or isopropanol |
| Temperature | 25–30°C |
| Workup | pH adjustment (1–2 with HCl) |
Alkylation and Carboxylation
Alternative routes utilize carbon dioxide and alkylating agents (R-LG) to introduce the carboxylate group under mild conditions :
-
Conditions :
| Impurity Control | Mitigation Strategy |
|---|---|
| Bis-isoquinolinyl methanone | Use of CDI (1,1'-carbonyldiimidazole) or CTD (N,N′-carbonyl-di-(1,2,3-triazole)) |
Salt Formation with Succinic Acid
The final step in solifenacin synthesis involves converting the free base to its succinate salt for pharmaceutical use :
-
Procedure :
| Parameter | Value |
|---|---|
| Yield | 78.5% |
| Purity | >99% (by HPLC) |
Side Reactions and Impurities
-
Diastereomer Formation : Racemization at the (1S)-chiral center can occur during prolonged heating, necessitating strict temperature control .
-
Byproduct Formation :
6.
Scientific Research Applications
Methyl (1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of Methyl (1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Research Findings and Key Insights
Stereochemical Impact on Bioactivity
The S-configuration at C1 in the target compound is critical for generating enantiopure solifenacin. Diastereomeric mixtures (e.g., racemic 3-quinuclidinol derivatives) require resolution via chiral acids like succinic acid to isolate the pharmacologically active (1S,3R)-isomer .
Ester Group Modifications
- Methyl vs. Ethyl Esters : Methyl esters exhibit higher reactivity in coupling reactions compared to bulkier ethyl esters, making them preferable intermediates .
- Activated Esters : The 4-nitrophenyl ester derivative facilitates efficient nucleophilic displacement due to its electron-withdrawing nitro group, enabling rapid synthesis of solifenacin .
Substituent Effects on Catalytic Activity
6,7-Dimethoxy-substituted derivatives (e.g., Table 1, Entry 4) demonstrate utility as organocatalysts in asymmetric synthesis. The methoxy groups enhance electron density, stabilizing transition states in cycloaddition reactions .
Analytical Characterization
Biological Activity
Methyl (1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylate is a compound primarily studied for its role as an intermediate in the synthesis of solifenacin, a muscarinic receptor antagonist used in treating overactive bladder and other urinary disorders. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C17H17NO2
- Molecular Weight : 267.32 g/mol
- CAS Number : 1251905-45-9
The compound features a methyl ester functional group attached to a dihydroisoquinoline framework, which is crucial for its biological activity.
This compound acts as a precursor to solifenacin. Solifenacin selectively antagonizes the muscarinic M3 receptors, which are implicated in bladder contraction and urinary function. By inhibiting these receptors, solifenacin reduces involuntary bladder contractions, thereby alleviating symptoms associated with overactive bladder conditions such as urgency and frequency of urination.
Pharmacological Effects
Research indicates that this compound exhibits the following biological activities:
- Muscarinic Receptor Antagonism : The compound's primary biological activity is linked to its ability to inhibit M3 receptors. This action is crucial in managing urinary disorders.
- Neurogenic Effects : Studies have shown that compounds related to this structure can influence neurogenic pathways involved in bladder control, potentially providing therapeutic benefits in conditions like neurogenic bladder and nocturia .
Case Studies and Research Findings
-
Study on Solifenacin Efficacy :
A clinical trial demonstrated that solifenacin significantly reduced symptoms of overactive bladder compared to placebo groups. Patients reported improved quality of life metrics and reduced episodes of urgency . -
Pharmacokinetics :
The pharmacokinetic profile of solifenacin indicates that it has a long half-life, allowing for once-daily dosing. This property is beneficial for patient compliance in chronic conditions . -
Safety Profile :
Solifenacin has been associated with side effects such as dry mouth and constipation; however, these are generally mild and manageable. The safety profile supports its use as a first-line treatment option for overactive bladder .
Comparative Analysis
| Parameter | This compound | Solifenacin |
|---|---|---|
| Chemical Structure | Dihydroisoquinoline derivative | Quinuclidinyl derivative |
| Mechanism of Action | Muscarinic receptor antagonist | Selective M3 receptor antagonist |
| Therapeutic Use | Intermediate for solifenacin | Treatment for overactive bladder |
| Side Effects | Not extensively studied | Dry mouth, constipation |
| Dosing | Not applicable | Once daily |
Q & A
Q. What are the established synthetic routes for Methyl (1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylate, and what key reaction parameters influence diastereomeric purity?
The compound is synthesized via a multi-step process starting from (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (I). Key steps include:
Condensation with alkyl chloroformate to form carbamate intermediate (II) .
Reaction with 3-quinuclidinol (racemic or enantiopure) to generate diastereomers. Using (R)-3-quinuclidinol yields optically pure product, while racemic forms require diastereomeric separation .
Acid treatment (e.g., succinic acid in solvent blends) to isolate enantiopure succinate salts .
Critical parameters for diastereomeric purity:
Q. How is the absolute stereochemistry of this compound confirmed experimentally?
- X-ray crystallography : Resolves the (1S,3R) configuration by analyzing torsion angles (e.g., C1–N1–C9–C10 = -171.7°) and heterocyclic ring conformations (half-boat vs. half-chair) .
- Proton NMR spectroscopy : Distinguishes diastereomers via splitting patterns of methoxy or quinuclidinyl protons .
- Optical rotation : Specific rotation values (e.g., [α]²⁰_D = +15.38° in CHCl₃) confirm enantiopurity .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in pharmacological data between in vitro receptor binding assays and in vivo efficacy studies?
Discrepancies often arise due to:
Q. Methodological solutions :
- LC-MS/MS pharmacokinetic profiling : Quantifies parent compound and metabolites in plasma/tissue .
- Receptor subtype-specific assays : Use CHO cells expressing human M3 receptors for binding studies .
- Ex vivo tissue models : Isolated bladder strips or salivary glands to correlate receptor occupancy with functional antagonism .
Q. What methodologies enable the separation of diastereomers formed during synthesis, and how does solvent selection impact chiral resolution efficiency?
- Column chromatography :
- Crystallization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
